Cys-V5 Peptide

Protein purification Bioconjugation Assay development

Cys-V5 Peptide (sequence: CGKPIPNPLLGLDST) incorporates an N-terminal cysteine that provides a unique nucleophilic thiol group for site-directed covalent conjugation via thiol-maleimide or thiol-haloacetyl chemistry. Unlike standard V5 peptides limited to non-specific, reversible interactions, Cys-V5 enables stable, oriented immobilization of fluorophores, biotin, or affinity resins while preserving full epitope recognition (Kd = 40 nM). Its high solubility (≥55.4 mg/mL in water) supports concentrated competitive elution buffers, outperforming denaturing low-pH methods. This structural advantage makes generic substitution inappropriate for demanding bioconjugation, purification, and proteomics workflows.

Molecular Formula C67H113N17O21S
Molecular Weight 1524.8 g/mol
Cat. No. B12371243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-V5 Peptide
Molecular FormulaC67H113N17O21S
Molecular Weight1524.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N
InChIInChI=1S/C67H113N17O21S/c1-10-36(8)53(80-63(100)48-19-14-21-82(48)64(101)39(16-11-12-20-68)73-50(88)29-71-55(92)38(69)32-106)66(103)84-23-15-18-47(84)62(99)78-44(27-49(70)87)65(102)83-22-13-17-46(83)61(98)77-42(26-35(6)7)58(95)75-40(24-33(2)3)56(93)72-30-51(89)74-41(25-34(4)5)57(94)76-43(28-52(90)91)59(96)79-45(31-85)60(97)81-54(37(9)86)67(104)105/h33-48,53-54,85-86,106H,10-32,68-69H2,1-9H3,(H2,70,87)(H,71,92)(H,72,93)(H,73,88)(H,74,89)(H,75,95)(H,76,94)(H,77,98)(H,78,99)(H,79,96)(H,80,100)(H,81,97)(H,90,91)(H,104,105)/t36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1
InChIKeyAFWZLMJLEFBHNK-BDYGLMDWSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys-V5 Peptide: A Defined Epitope Tag with Enhanced Conjugation Potential for Protein Labeling


Cys-V5 Peptide is a synthetic 15-amino-acid tag peptide (sequence: CGKPIPNPLLGLDST) consisting of the well-characterized 14-mer V5 epitope (GKPIPNPLLGLDST) with an additional N-terminal cysteine residue. This modification retains the full epitope recognition of the V5 tag, derived from the P and V proteins of Simian Virus 5 (SV5) paramyxovirus [1]. The N-terminal cysteine provides a unique, nucleophilic thiol group that enables site-directed covalent conjugation to a wide range of functional moieties, including fluorophores, affinity resins, and other biomolecules, through thiol-maleimide or thiol-haloacetyl chemistry . This design transforms a standard detection tag into a versatile, chemically reactive building block for advanced protein engineering, detection, and purification workflows, offering a clear functional advantage over the unconjugated V5 peptide.

Why Standard V5 Peptide Cannot Substitute for Cys-V5 in Targeted Bioconjugation Workflows


The standard V5 peptide lacks the N-terminal cysteine residue present in Cys-V5 Peptide, which provides a specific, highly nucleophilic thiol (-SH) group essential for site-directed covalent conjugation. While the core epitope sequence (GKPIPNPLLGLDST) remains identical and ensures comparable antibody recognition [1], the absence of a free sulfhydryl in the standard V5 peptide fundamentally limits its utility to reversible, non-covalent interactions. Attempts to use the standard V5 peptide for covalent labeling would require non-specific amine coupling (e.g., to lysine residues), which is less efficient, less site-selective, and can disrupt antibody binding by modifying residues within or near the epitope. The N-terminal cysteine in Cys-V5 Peptide therefore represents a critical, quantifiable structural differentiator that cannot be compensated for by simply increasing the concentration of the standard V5 peptide, making generic substitution inappropriate for applications demanding stable, oriented, or chemically defined bioconjugates.

Quantitative Evidence for Selecting Cys-V5 Peptide Over Alternative Epitope Tags


Superior Solubility Profile Enables Broader Buffer Compatibility

The V5 epitope tag peptide, including the Cys-V5 variant, exhibits exceptionally high solubility in common laboratory solvents compared to other widely used epitope tags. The V5 tag demonstrates a solubility of ≥71.08 mg/mL in DMSO, ≥107.2 mg/mL in ethanol, and ≥55.4 mg/mL in water [1]. This high solubility facilitates its use as a competitive eluent in affinity purification and allows for the preparation of concentrated stock solutions for bioconjugation reactions, reducing the risk of precipitation that can plague other tag peptides.

Protein purification Bioconjugation Assay development

High-Affinity Antibody Recognition with a Defined Kd of 40 nM

The V5 epitope tag, common to both Cys-V5 and standard V5 peptides, is recognized by high-affinity monoclonal antibodies with a well-characterized dissociation constant (Kd). Studies report a Kd of 40 nM for the interaction between anti-V5 antibody and its cognate peptide [1]. This high binding affinity enables robust and specific detection and purification of V5-tagged proteins. The reversible nature of this interaction allows for gentle, competitive elution using the Cys-V5 peptide, preserving protein integrity and function [2].

Immunoprecipitation Western blot Affinity purification

Resistance to Formaldehyde Crosslinking Enhances ChIP Performance

A comparative study in chromatin immunoprecipitation (ChIP) assays demonstrated that the V5 epitope tag is less sensitive to the effects of formaldehyde crosslinking compared to other tags or direct antibody detection [1]. Formaldehyde crosslinking can mask epitopes and reduce ChIP efficiency. The study found that the V5 tag performed equally well under optimized ChIP conditions and suggested it may suffer less from crosslinking artifacts, leading to more reliable and efficient pull-down of protein-DNA complexes [1].

Chromatin immunoprecipitation (ChIP) Epigenetics Protein-DNA interaction

Quantitative Cysteine Incorporation as a Marker for Metabolic Stress

A study employing a KRT8s-Cys-V5 reporter construct in lung cancer cell lines demonstrated that arginine deprivation led to enhanced incorporation of cysteine into the V5-tagged protein . This quantitative increase in cysteine incorporation, measured via the Cys-V5 tag, served as a direct marker for cellular adaptation to nutrient scarcity, specifically highlighting the upregulation of cysteine metabolism under metabolic stress. This application leverages the unique reactivity of the N-terminal cysteine, which is not present in standard V5 tags.

Cancer metabolism Nutrient deprivation Metabolic stress

Optimized Applications for Cys-V5 Peptide in Bioconjugation and Protein Analysis


Site-Specific Bioconjugation for Fluorescent Probes and Affinity Matrices

Leverage the N-terminal cysteine's unique thiol group for efficient, site-directed conjugation to maleimide- or iodoacetyl-activated fluorophores (e.g., FITC, Cy5), biotin, or solid supports. This ensures oriented immobilization and preserves the full V5 epitope for downstream detection, a process that is inefficient or impossible with the standard V5 peptide lacking a free sulfhydryl. This is critical for creating custom V5 affinity resins or fluorescent V5 probes for immunofluorescence and protein tracking .

Competitive Elution in Affinity Purification of V5-Tagged Proteins

Use the Cys-V5 peptide as a gentle, competitive eluent to release V5-tagged proteins from anti-V5 affinity resins. The peptide's high solubility (≥55.4 mg/mL in water) allows for the preparation of concentrated elution buffers, enabling efficient displacement of the target protein without denaturation. This method is superior to low-pH elution, which can damage sensitive protein complexes, and is enabled by the high-affinity (Kd = 40 nM) yet reversible nature of the V5-antibody interaction [1].

Tandem Affinity Purification (TAP) with Biotin Tag for High-Stringency ChIP

Incorporate the V5 tag (and by extension, Cys-V5) in a tandem tagging strategy with a biotin tag for chromatin immunoprecipitation (ChIP). The biotin tag provides ultra-high affinity capture, while the V5 tag offers a secondary, orthogonal purification step that is less sensitive to formaldehyde crosslinking. Sequential elution, first with biotin and then with Cys-V5 peptide, yields exceptionally pure chromatin-protein complexes, dramatically reducing background and increasing the signal-to-noise ratio in ChIP-seq experiments [2].

Metabolic Labeling and Tracking of Protein Synthesis Under Stress

Employ Cys-V5-tagged reporter constructs (e.g., KRT8s-Cys-V5) to quantitatively monitor changes in cysteine incorporation into nascent proteins in response to cellular stress, such as nutrient deprivation. The N-terminal cysteine serves as a unique, quantifiable marker for metabolic flux, enabling studies of cancer cell adaptation, ferroptosis, and other cysteine-dependent pathways that are inaccessible using standard V5 tags .

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